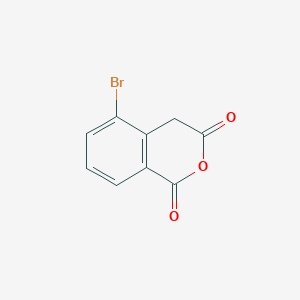

5-Bromoisochromane-1,3-dione

Description

Historical Context and Evolution of Research on Substituted Isochromane-1,3-dione Systems

The journey of isochroman-1,3-dione systems in chemical literature is a testament to the enduring quest for novel heterocyclic scaffolds. Early research primarily focused on the synthesis and fundamental reactivity of the parent isochroman-1,3-dione, a derivative of homophthalic anhydride (B1165640). These foundational studies laid the groundwork for understanding the chemical behavior of this class of compounds.

Over the decades, the focus has progressively shifted towards substituted isochroman-1,3-dione systems. This evolution was driven by the realization that substituents at various positions on the aromatic ring and the heterocyclic core could profoundly influence the molecule's electronic properties, steric hindrance, and ultimately, its reactivity and potential applications. The introduction of different functional groups allowed chemists to fine-tune the scaffold for specific synthetic transformations. For instance, the strategic placement of electron-withdrawing or electron-donating groups can alter the reactivity of the anhydride moiety, making it more or less susceptible to nucleophilic attack. This has led to the development of a diverse library of substituted isochroman-1,3-diones, each with its own unique chemical personality.

Structural Significance within the Heterocyclic Dione (B5365651) Chemical Space

5-Bromoisochromane-1,3-dione, with its molecular formula C₉H₅BrO₃ and a molecular weight of 241.04 g/mol , occupies a distinct and strategic position within the vast chemical space of heterocyclic diones. chemscene.com Its structure is characterized by a bicyclic system where a benzene (B151609) ring is fused to a dihydropyran ring containing two carbonyl groups at positions 1 and 3. The presence of a bromine atom at the 5-position of the benzene ring is a key feature that imparts specific properties to the molecule.

The isochroman-1,3-dione core is an example of a privileged scaffold, a structural framework that is recurrently found in biologically active compounds and natural products. mdpi.com This recurrence suggests that this particular arrangement of atoms is well-suited for interacting with biological targets. The dione functionality within the heterocyclic ring provides multiple sites for chemical modification, acting as a versatile building block in organic synthesis. The anhydride-like nature of the 1,3-dione system makes it a reactive electrophile, prone to ring-opening reactions with various nucleophiles, thereby providing a pathway to a wide array of more complex molecules.

Rationale for Advanced Research into Brominated Isochromane-1,3-dione Scaffolds

The focused investigation into brominated isochroman-1,3-dione scaffolds, particularly this compound, is underpinned by several key scientific rationales. The bromine atom, a halogen, serves as a highly versatile functional handle for a multitude of organic transformations. Its presence significantly enhances the synthetic utility of the isochroman-1,3-dione core.

One of the primary drivers for this research is the utility of the bromine atom in transition metal-catalyzed cross-coupling reactions. chemscene.com Reactions such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern synthetic chemistry, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the 5-position. This allows for the facile introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, thereby enabling the rapid diversification of the isochroman-1,3-dione scaffold. This capability is crucial for creating libraries of compounds for various screening purposes, including in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrO3 |

|---|---|

Molecular Weight |

241.04 g/mol |

IUPAC Name |

5-bromo-4H-isochromene-1,3-dione |

InChI |

InChI=1S/C9H5BrO3/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-3H,4H2 |

InChI Key |

IBQJPLCCKKMQHW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC=C2Br)C(=O)OC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromoisochromane 1,3 Dione

Precursor-Based Synthesis Strategies

The construction of the 5-Bromoisochromane-1,3-dione core can be achieved through the careful selection and manipulation of appropriately substituted precursors. These strategies involve the formation of the heterocyclic ring system from acyclic or alternative cyclic starting materials.

Synthesis from Substituted Benzoic Acid Derivatives

The synthesis of isochromane-1,3-diones from substituted benzoic acid derivatives represents a plausible, albeit less direct, synthetic route. One such approach involves the multi-step conversion of a substituted phenol, which can be derived from a corresponding benzoic acid, into an indanone intermediate, followed by oxidative cleavage to yield the desired anhydride (B1165640).

For instance, a general synthesis of 8-hydroxyisochroman-1,3-diones has been reported starting from substituted phenols. tandfonline.comtandfonline.com This methodology involves the Fries rearrangement and Friedel-Crafts reaction of phenyl α-bromobutyrate derivatives, formed from the corresponding phenols, to yield indanones. tandfonline.com These indanones can then undergo ozonolysis of their 2-benzylidene derivatives to afford the isochroman-1,3-dione ring system. tandfonline.comtandfonline.com To adapt this for the synthesis of this compound, one would start with a 4-bromophenol derivative.

Approaches Involving Homophthalic Acid Derivatives

A highly effective and direct method for the synthesis of isochromane-1,3-diones involves the dehydration of homophthalic acid (2-carboxyphenylacetic acid) and its derivatives. The parent isochromane-1,3-dione, also known as homophthalic anhydride, can be readily prepared by refluxing homophthalic acid with a dehydrating agent such as acetic anhydride.

To synthesize this compound via this route, 4-bromohomophthalic acid is the required starting material. The synthesis of substituted phenylacetic acids, including 4-bromophenylacetic acid, has been well-documented. wikipedia.orgchemimpex.com These methods often involve the bromination of phenylacetic acid or the conversion of a 4-bromobenzyl halide to the corresponding nitrile followed by hydrolysis. wikipedia.org Once 4-bromohomophthalic acid is obtained, a straightforward cyclization can be envisioned.

Table 1: Synthesis of Isochromane-1,3-dione from Homophthalic Acid

| Reactant | Reagent | Solvent | Conditions | Product |

| Homophthalic acid | Acetic anhydride | None | Reflux, 2 hours | Isochromane-1,3-dione |

This table represents a general procedure for the synthesis of the parent compound, which is directly applicable to its substituted derivatives.

Utilization of Halogenated Phthalic Anhydrides in Isochromane-1,3-dione Synthesis

Halogenated phthalic anhydrides serve as valuable precursors for the synthesis of various halogenated cyclic compounds. While the direct conversion of a halogenated phthalic anhydride to a this compound is not explicitly detailed in the provided search results, a related synthesis of 5-bromoindane-1,3-dione from 4-bromophthalic anhydride highlights the utility of this class of starting materials.

In this reported procedure, 4-bromophthalic anhydride is reacted with ethyl acetoacetate in the presence of triethylamine and acetic anhydride. The resulting intermediate undergoes decarboxylation upon treatment with hot hydrochloric acid to yield 5-bromoindane-1,3-dione. This transformation demonstrates the principle of using a commercially available halogenated phthalic anhydride to construct a five-membered ring fused to the aromatic core, a strategy that could potentially be adapted for the synthesis of the six-membered ring of the isochromane-1,3-dione system.

Direct Bromination and Halogenation Techniques for Isochromane-1,3-dione Systems

An alternative to building the brominated heterocyclic system from precursors is the direct bromination of the pre-formed isochromane-1,3-dione core. This approach relies on the reactivity of the aromatic ring towards electrophilic or radical halogenating agents.

Electrophilic Bromination Methodologies

Electrophilic aromatic substitution is a fundamental method for the introduction of a bromine atom onto an aromatic ring. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, offering advantages in handling and selectivity over molecular bromine. nih.govorganic-chemistry.orgnsf.govnih.govyoutube.com The reaction is typically carried out in a polar solvent, such as acetonitrile, and can be catalyzed by an acid. nih.govyoutube.com The electrophilicity of the bromine atom in NBS is enhanced by the adjacent electron-withdrawing succinimide group, and this can be further increased by protonation of a carbonyl oxygen in the presence of an acid. youtube.com

For the synthesis of this compound, the direct bromination of isochromane-1,3-dione (homophthalic anhydride) would be the most direct approach. The electron-withdrawing nature of the anhydride functionality would direct the incoming electrophile to the meta position, which corresponds to the 5- and 7-positions of the isochromane-1,3-dione ring system.

Table 2: Representative Conditions for Electrophilic Aromatic Bromination with NBS

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Acetanilide | NBS, cat. HCl | Acetonitrile | Room Temp | - | 4'-Bromoacetanilide | High |

| Compound 21 (a complex aromatic ether) | NBS | Acetonitrile | 0 | 0.5 | 22a (monobrominated) | 92 |

| Compound 27a (a substituted aromatic) | NBS | Acetonitrile | 0 | 8 | 28a (monobrominated) | 90 |

These examples from the literature illustrate typical conditions for the regioselective electrophilic bromination of activated and deactivated aromatic rings using NBS. nih.govyoutube.com

Radical Bromination Approaches (e.g., N-Bromosuccinimide-based)

Radical bromination using N-Bromosuccinimide is a powerful tool for the halogenation of allylic and benzylic positions, a reaction known as the Wohl-Ziegler reaction. organic-chemistry.orgyoutube.comyoutube.commasterorganicchemistry.com This process proceeds via a free-radical chain mechanism and is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. youtube.comyoutube.com The reaction is usually conducted in a non-polar solvent like carbon tetrachloride (CCl₄) to suppress competing ionic pathways. youtube.com

While this method is not suitable for the direct bromination of the aromatic ring of isochromane-1,3-dione to produce the 5-bromo derivative, it would be the method of choice for introducing a bromine atom at the 4-position (the benzylic position) of the isochromane-1,3-dione core. For instance, if the starting material were 4-methylisochromane-1,3-dione, radical bromination would be expected to yield 4-(bromomethyl)isochromane-1,3-dione. The low concentration of bromine generated in situ from NBS under these conditions favors radical substitution over electrophilic addition to any potential double bonds. youtube.com

Table 3: General Conditions for Radical Bromination with NBS

| Substrate Type | Reagent | Initiator | Solvent | Conditions |

| Alkene with allylic hydrogens | NBS | AIBN or Benzoyl Peroxide | CCl₄ | Reflux or UV irradiation |

| Alkyl-substituted aromatic | NBS | AIBN or Benzoyl Peroxide | CCl₄ | Reflux or UV irradiation |

Electrochemical Bromination Methods

Electrochemical bromination has emerged as a compelling alternative to traditional bromination techniques that often employ hazardous reagents like liquid bromine. This method involves the anodic oxidation of bromide anions, typically from a less harmful salt such as sodium bromide (NaBr) or tetrabutylammonium bromide (Bu4NBr), to generate the brominating species in situ. nih.gov This approach offers enhanced safety and control over the reaction.

The process is particularly effective for electron-rich aromatic compounds. nih.govnih.gov In the context of synthesizing this compound, an appropriate precursor would be subjected to electrolysis in a divided or undivided cell containing a bromide salt as the supporting electrolyte. The regioselectivity of the bromination can be significantly influenced by the choice of electrolyte and its concentration. For instance, using an excess of Bu4NBr has been shown to improve the regioselectivity for certain organic substrates. nih.gov

Optimization of electrochemical bromination involves several key parameters, as detailed in the table below.

| Parameter | Description | Significance |

| Solvent | The medium for the electrochemical reaction. | Ethanol has been found to be superior to acetonitrile and DMF in some cases. nih.gov |

| Supporting Electrolyte | Provides conductivity and is the source of bromide ions. | NaBr and Bu4NBr are commonly used. nih.gov |

| Current Density/Potential | The electrical input that drives the reaction. | Needs to be carefully controlled to avoid side reactions. |

| Temperature | The reaction temperature. | A temperature of 40°C has been found to be optimal in certain systems. nih.gov |

| Electrode Material | The surfaces at which oxidation and reduction occur. | The choice of material can influence the efficiency of the reaction. |

Recent advancements have demonstrated the use of vacancy-rich Co3O4 as a catalyst for highly efficient electrochemical bromine evolution, allowing for the bromination of a variety of bioactive molecules with high yields under ambient conditions. nih.gov This highlights the potential for developing scalable and environmentally friendly electrochemical routes for the synthesis of compounds like this compound. nih.gov

Metal-Catalyzed Coupling and Cyclization Strategies for Isochromane-1,3-dione Frameworks

Metal-catalyzed reactions are fundamental in constructing the heterocyclic core of isochromane-1,3-diones. Catalysts based on palladium, copper, and zinc are particularly prominent in facilitating the necessary bond formations through various mechanistic pathways.

Palladium catalysis provides a powerful tool for the synthesis of isocoumarins, which are structurally related to isochromane-1,3-diones. A notable method involves the annulation of internal alkynes with halogen- or triflate-containing aromatic esters. nih.gov This approach offers a regioselective route to 3,4-disubstituted isocoumarins in good yields. nih.gov The reaction is believed to proceed through a seven-membered palladacyclic intermediate, with steric factors controlling the regiochemistry. nih.gov

The versatility of palladium-catalyzed reactions is further demonstrated in the synthesis of other cyclic structures, such as dihydrobenzofurans and indanones, through annulation processes involving multiple C-H activations. rsc.orgnih.govrsc.org These strategies underscore the potential of palladium catalysis for constructing complex molecular architectures from simple, readily available substrates. rsc.org

Copper-catalyzed reactions offer an economical and efficient means of synthesizing heterocyclic compounds. nih.gov While direct synthesis of isochromane-1,3-diones via copper catalysis is not extensively documented, the principles of copper-catalyzed cyclization are broadly applicable. These reactions can be used to form various ring systems, including those found in alkaloids and other natural products. nih.gov

Copper catalysts can facilitate a range of transformations, including Buchner-type reactions and cycloadditions, to construct cyclic frameworks. rsc.orgorganic-chemistry.org For instance, copper-catalyzed diyne cyclization can lead to the formation of bicycle-fused cycloheptatrienes. rsc.org Furthermore, visible-light-induced copper-catalyzed oxidative cyclization presents a mild and efficient method for creating quinoline and indole derivatives, using dioxygen as a green oxidant. rsc.org These methodologies could potentially be adapted for the synthesis of the isochromane skeleton.

| Catalyst System | Reaction Type | Potential Application |

| Cu(OAc)2·H2O / DABCO | [3 + 2] Cycloaddition | Formation of heterocyclic rings. organic-chemistry.org |

| Copper Catalyst | Diyne Cyclization | Construction of bicyclic systems. rsc.org |

| Copper Catalyst / Visible Light | Oxidative Cyclization | Intramolecular ring formation. rsc.org |

Zinc catalysts are effective in promoting cascade reactions, which involve a sequence of intramolecular transformations to rapidly build molecular complexity. nih.gov Zinc-catalyzed cascade reactions have been successfully employed in the stereocontrolled synthesis of polycyclic spirooxindoles and other complex heterocyclic systems. nih.gov

These reactions often proceed through a series of steps, such as Michael additions and cyclizations, to form multiple rings in a single operation. nih.govresearchgate.net For example, a zinc-promoted [4+3] cycloaddition of a carbonyl ene-yne with a diene provides an efficient route to cyclohepta[b]furan rings through a cascade process. researchgate.net While specific examples for isochromarin derivatives are limited, the ability of zinc catalysts to orchestrate complex transformations makes them a promising area of investigation for the synthesis of isochromane-1,3-dione analogues.

Chemoenzymatic Synthetic Routes for Isochromane-1,3-dione Analogues

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of traditional organic chemistry. This approach is particularly valuable for producing optically active compounds. A key application in this area is the lipase-catalyzed kinetic resolution of racemic intermediates. mdpi.com

For instance, a racemic alcohol precursor to an isochromane-1,3-dione analogue could be resolved using a lipase and an acyl donor, such as vinyl acetate. This enantioselective transesterification would yield a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol, which can then be separated. mdpi.com This strategy allows for the preparation of homochiral building blocks that can be further elaborated into enantiomerically pure target molecules. mdpi.com The use of enzymes offers mild reaction conditions and high stereoselectivity, which are often difficult to achieve with conventional chemical methods.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govkean.edu

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol. nih.govresearchgate.net Aqueous, catalyst-free conditions have been successfully used for three-component reactions to produce 1,4-diketone scaffolds. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and multicomponent reactions are particularly effective in this regard. nih.gov

Use of Catalysis: Employing catalysts, rather than stoichiometric reagents, to increase reaction efficiency and reduce waste. The metal-catalyzed and chemoenzymatic methods discussed above are excellent examples.

Alternative Reaction Media and Energy Sources: Exploring the use of alternative energy sources like microwave irradiation or photochemistry to accelerate reactions and reduce energy consumption.

The electrochemical bromination method is a prime example of a greener approach, as it avoids the use of bulk elemental bromine. nih.govnih.gov By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible. whiterose.ac.uk

Reactivity and Mechanistic Investigations of 5 Bromoisochromane 1,3 Dione

Nucleophilic Reactions at the Dione (B5365651) Moiety

The isochromane-1,3-dione portion of the molecule is a cyclic anhydride (B1165640), specifically a derivative of homophthalic anhydride. As with other anhydrides, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This reactivity typically leads to the opening of the heterocyclic ring.

Common nucleophilic acyl substitution reactions involving anhydrides include hydrolysis, alcoholysis, and aminolysis. While specific studies on 5-Bromoisochromane-1,3-dione are not extensively documented, its reactivity can be inferred from the known chemistry of homophthalic anhydride and its derivatives. rsc.orgresearchgate.net

Hydrolysis: In the presence of water, particularly with acid or base catalysis, the anhydride ring is expected to open, yielding 2-carboxy-5-bromophenylacetic acid.

Alcoholysis: Reaction with alcohols would lead to the formation of a mono-ester, where one of the carbonyl groups is converted to an ester and the other to a carboxylic acid.

Aminolysis: Amines, being potent nucleophiles, readily react with anhydrides to form amides. rsc.org The reaction of this compound with an amine would result in the formation of a 2-carboxamido-5-bromophenylacetic acid derivative. This type of reaction is a key step in the Castagnoli-Cushman reaction, which utilizes homophthalic anhydrides to synthesize isoquinolone structures. rsc.org

These reactions proceed via a tetrahedral intermediate formed by the nucleophilic attack on one of the carbonyl carbons. organic-chemistry.org The subsequent collapse of this intermediate results in the cleavage of the carbon-oxygen bond within the anhydride ring.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. However, the benzene ring in this compound is substituted with two groups that influence its reactivity and the regioselectivity of the substitution.

The Anhydride Moiety: The cyclic anhydride acts as a deactivating group due to the electron-withdrawing nature of its carbonyl functions. Deactivating groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. diva-portal.org These groups typically direct incoming electrophiles to the meta position. acs.orgresearchgate.net

The Bromine Substituent: Halogens are also deactivating groups, but they are an exception to the general rule as they direct incoming electrophiles to the ortho and para positions. nih.gov

Transformations Involving the Bromine Substituent

The bromine atom on the aromatic ring serves as a versatile handle for further functionalization, primarily through nucleophilic aromatic substitution and metal-mediated cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). rsc.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. masterorganicchemistry.com

In this compound, the bromine atom is at the C-5 position. The electron-withdrawing anhydride moiety is fused at the C-1 and C-2 positions. The carbonyl group at C-1 is meta to the bromine, and there is no substituent at the ortho or para positions relative to the bromine that could provide significant resonance stabilization for an SNAr intermediate. nih.govucsb.edu Consequently, SNAr reactions at the C-5 position of this compound are not expected to be favorable under standard conditions. While some modern catalytic methods can activate normally inert aryl halides for SNAr, these are specialized cases. researchgate.net

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net It is a highly versatile method for creating biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups.

| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95% | sigmaaldrich.com |

| 4-Bromotoluene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 92% | rsc.org |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 88% | researchgate.net |

| 2-Bromopyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 91% | rsc.org |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.govwikipedia.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. It typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene double bond.

| Aryl Bromide | Alkene | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | NEt₃ | DMF | 96% | nih.gov |

| 4-Bromoanisole | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | NMP | 85% | rsc.org |

| 1-Bromonaphthalene | Styrene | Herrmann's catalyst | Na₂CO₃ | DMF | 94% | diva-portal.org |

| 3-Bromopyridine | Cyclohex-2-en-1-one | Pd(OAc)₂ | KF | DMF | 72% | researchgate.net |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgucsb.edu It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent.

| Aryl Bromide | Alkyne | Catalyst / Co-catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | NEt₃ | THF | 98% | organic-chemistry.org |

| 1-Bromo-3,5-difluorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 91% | researchgate.net |

| 4-Bromoanisole | 1-Octyne | PdCl₂(dppf) / CuI | Cs₂CO₃ | DMF | 89% | nih.gov |

| 2-Bromothiophene | Ethynyltrimethylsilane | PdCl₂(PCy₃)₂ / CuI | NEt₃ | Toluene | 95% | rsc.org |

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. masterorganicchemistry.comsigmaaldrich.com While this compound itself is not a typical substrate for common pericyclic reactions, related structures exhibit interesting cycloaddition behavior.

Diels-Alder Reactions of Related Isochromane-3,4-dione Systems

Recent research has shown that isochromane-3,4-dione systems, which are structurally related to the title compound, can act as effective dienes in Diels-Alder reactions. nih.gov These reactions provide a pathway to construct complex bridged polycyclic lactones.

The mechanism involves the in situ dienolization and dearomatization of the isochromane-3,4-dione intermediate, which then undergoes a [4+2] cycloaddition with an electron-deficient dienophile. nih.gov This process is often facilitated by a base such as diisopropylethylamine (DIPEA). The reaction proceeds with high regio- and diastereoselectivity. A variety of dienophiles, including chalcones and other enones, have been successfully employed. nih.gov This reactivity highlights a potential, though likely indirect, transformation pathway for derivatives of this compound if they can be converted to the corresponding 3,4-dione.

1,3-Dipolar Cycloaddition Reactions (Contextual from Analogous Brominated Systems)

While specific studies on 1,3-dipolar cycloadditions involving this compound are not extensively documented, the reactivity of analogous cyclic anhydrides and brominated systems provides a strong basis for predicting its behavior. wikipedia.orgijrpc.com 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgyoutube.com In this context, the anhydride moiety or the integrated C=C bond in its enol tautomer can act as the dipolarophile.

Research on phthalic anhydrides, which are structurally similar, has shown they undergo 1,3-dipolar cycloaddition with azomethine ylides. researchgate.net For instance, N-benzylazomethine ylide reacts with various phthalic anhydrides to form unstable spiro-oxazolidinone intermediates, which can be subsequently reduced to stable 1(3H)-isobenzofuranones. researchgate.net It is plausible that this compound would react similarly. The electron-withdrawing nature of the bromine atom and the anhydride group would enhance the electrophilicity of the carbonyl carbons, making them susceptible to attack by the nucleophilic terminus of the dipole.

The stereoselectivity of these cycloadditions is a critical aspect. Studies on chiral maleimides reacting with nitrile oxides have shown the formation of diastereomeric mixtures, with the ratio of diastereomers being dependent on the substituents. mdpi.com This suggests that cycloadditions with this compound could also yield stereoisomeric products, the formation of which would be influenced by steric and electronic factors of both the dipole and the dipolarophile.

| 1,3-Dipole | Dipolarophile | Product Type | Reference |

|---|---|---|---|

| Azomethine Ylide | Phthalic Anhydride | Spiro-oxazolidinone | researchgate.net |

| Nitrile Oxide | Chiral Maleimide | Isoxazoline-fused Imide | mdpi.com |

| Azide | Alkyne | Triazole | youtube.com |

| Nitrilimine | Alkyne | Pyrazole | youtube.com |

Oxidation and Reduction Pathways

The oxidation and reduction pathways for this compound involve the carbonyl groups, the methylene (B1212753) bridge, and the aromatic ring.

Reduction: The anhydride carbonyl groups are susceptible to reduction by various hydride reagents. youtube.comyoutube.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the anhydride to the corresponding diol, 5-bromo-1,3-dihydro-2-benzofuran-1,3-diol. Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are typically less reactive towards anhydrides compared to aldehydes and ketones, but can achieve reduction under specific conditions, potentially leading to lactone intermediates. youtube.comlibretexts.org For example, the reduction of spiro-fused oxazolidines derived from phthalic anhydride cycloadditions with sodium borohydride yields 1(3H)-isobenzofuranones, demonstrating the selective reduction of one carbonyl group. researchgate.net

Oxidation: The aromatic ring of this compound is generally resistant to oxidation due to its aromaticity. However, the benzylic methylene group (C4) is a potential site for oxidation under vigorous conditions. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can oxidize benzylic carbons to carboxylic acids, although this often requires harsh conditions and may lead to ring cleavage. libretexts.org The oxidation of indene (B144670) to homophthalic acid using chromic acid is a well-established synthetic route, highlighting the reactivity of the benzylic position in a related system. orgsyn.orgorgsyn.org More controlled oxidation might be achievable with reagents like pyridinium (B92312) chlorochromate (PCC), which can oxidize primary alcohols to aldehydes. youtube.comlibretexts.org

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive bond-forming reactions where the subsequent step depends on the functionality created in the previous one, all under the same reaction conditions. wikipedia.orgub.edu Cyclic anhydrides like this compound are excellent substrates for initiating such sequences because their ring can be opened by a nucleophile to generate a new reactive intermediate.

A prominent example involving the parent structure, homophthalic anhydride, is the Castagnoli-Cushman Reaction (CCR). mdpi.com This reaction with imines provides densely substituted lactams. The process is believed to start with the nucleophilic attack of the imine on the anhydride, followed by cyclization. mdpi.commdpi.com The use of solvents like trifluoroethanol (TFE) can promote this reaction even without a catalyst by activating both the imine and the anhydride through hydrogen bonding. mdpi.com

Furthermore, homophthalic anhydrides can undergo base-induced intramolecular cycloadditions. acs.orgacs.org A strong base can deprotonate the active methylene group, generating an enolate which can then participate in a formal [4+2] cycloaddition with enones or other Michael acceptors, leading to the efficient synthesis of complex polycyclic aromatic compounds. acs.org

The versatility of these cascades allows for the one-pot synthesis of diverse heterocyclic systems from simple precursors. mdpi.comrsc.org It is highly probable that this compound could be employed in similar acid- or base-steered cascade reactions to generate novel brominated isoindolinones or other complex scaffolds. mdpi.comacs.org

| Reaction Name/Type | Reactants | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| Castagnoli-Cushman Reaction | Homophthalic Anhydride, Imine | Zwitterionic intermediate | Tetrahydroisoquinolone Carboxylic Acid | mdpi.commdpi.com |

| Base-Induced Cycloaddition | Homophthalic Anhydride, Enone | Enolate | Polycyclic peri-hydroxy Aromatic | acs.org |

| Acid/Base-Steered Cascade | 2-Acylbenzoic Acid, Isatoic Anhydride | Ring-opened amido-acid | Isobenzofuranone / Isoindolobenzoxazinone | mdpi.com |

Mechanistic Elucidation Studies

Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications. These studies often rely on a combination of experimental techniques and computational modeling.

Reaction pathway analysis for analogous systems has been effectively performed using computational methods like Density Functional Theory (DFT). For homophthalic anhydride, DFT studies have investigated the keto-enol tautomerization process. researchgate.net These studies reveal that the dicarbonyl "keto" form is more stable in the ground state (S₀), but the monocarbonyl "enol" form is favored in the first excited state (S₁), indicating a potential for excited-state intramolecular proton transfer (ESIPT). researchgate.net

Internal Reaction Coordinate (IRC) calculations are instrumental in confirming the computed pathway between reactants, transition states, and products. researchgate.net For the hydrolysis of cyclic anhydrides, computational models have detailed the reaction pathway, which includes the initial hydrogen bonding of a water molecule, weakening of the C-O-C bridge, and subsequent ring-opening to form the dicarboxylic acid. nih.gov Similar analyses for reactions of this compound would clarify the influence of the bromo-substituent on reaction barriers and intermediates.

The characterization of transition states is fundamental to understanding reaction kinetics and selectivity. Computational chemistry allows for the location and analysis of transition state structures, which are first-order saddle points on the potential energy surface. nih.gov

In the study of homophthalic anhydride tautomerism, transition states for the interconversion between keto and enol forms were identified, and the energy barriers were calculated. The barrier was found to be significantly lower in the excited state, facilitating the proton transfer. researchgate.net Similarly, in the organocatalytic reaction between aldehydes and homophthalic anhydride, DFT studies have been used to rationalize the stereochemical outcome by comparing the energies of competing transition states, resolving conflicting mechanistic proposals. researchgate.net For the hydrolysis of various cyclic anhydrides, activation barriers (Ea) have been calculated from transition state geometries, providing a quantitative measure of their reactivity. nih.gov Such investigations for this compound would provide invaluable data on its reactivity profile, explaining how the electronic perturbation of the bromine atom modulates the energy of transition states in its various reactions.

Derivatization and Functionalization of the 5 Bromoisochromane 1,3 Dione Scaffold

Introduction of Carbon-Based Functionalities

The introduction of new carbon-carbon bonds to the 5-bromoisochromane-1,3-dione core can be achieved through a variety of modern synthetic methods. These transformations primarily target the C-5 position of the aromatic ring, leveraging the presence of the bromine atom for cross-coupling reactions.

Alkylation and Arylation Reactions

Palladium-catalyzed cross-coupling reactions are paramount for the alkylation and arylation of aryl halides, and the 5-bromo-1,2,3-triazine (B172147) has been shown to be a competent substrate in such transformations. researchgate.netresearchgate.net These well-established methodologies can be readily applied to this compound.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 5-bromo derivative with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is known for its high functional group tolerance, which is crucial given the presence of the reactive anhydride (B1165640) moiety. nih.govwikipedia.org

Stille Coupling: The Stille coupling utilizes organotin reagents as the coupling partners. A key advantage is the stability of organotin compounds and their tolerance to a wide array of functional groups. tamu.edu

Negishi Coupling: In a Negishi coupling, an organozinc reagent is used. This reaction is known for its high reactivity and is often successful when other coupling methods fail. tamu.edu

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups by coupling with an alkene in the presence of a palladium catalyst and a base. This provides a direct route to stilbene-like derivatives. youtube.com

A summary of potential arylation and alkylation reactions is presented in Table 1.

| Reaction | Reagents | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura | R-B(OH)₂, Base | Pd(PPh₃)₄, PdCl₂(dppf) | 5-Aryl/Alkyl-isochromane-1,3-dione |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 5-Aryl/Alkyl-isochromane-1,3-dione |

| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(dppf)Cl₂ | 5-Aryl/Alkyl-isochromane-1,3-dione |

| Heck | Alkene, Base | Pd(OAc)₂, P(o-tol)₃ | 5-Alkenyl-isochromane-1,3-dione |

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Alkylation and Arylation.

Acylation and Carboxylation Reactions

While direct Friedel-Crafts acylation on the electron-deficient aromatic ring of this compound might be challenging, alternative strategies can be employed. For instance, a metal-halogen exchange followed by reaction with an acylating agent (e.g., an acid chloride or anhydride) could provide the desired acylated products.

Carboxylation can be achieved through several methods. A classic approach involves the formation of a Grignard or organolithium reagent from the aryl bromide, followed by quenching with carbon dioxide. Alternatively, palladium-catalyzed carboxylation using carbon monoxide is a viable modern alternative.

Introduction of Heteroatom-Based Functionalities (e.g., N, O, S)

The introduction of nitrogen, oxygen, and sulfur functionalities at the C-5 position can be effectively achieved using palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This would allow for the synthesis of a wide range of 5-amino-isochromane-1,3-dione derivatives. youtube.com

Ullmann Condensation: A copper-catalyzed alternative for the formation of C-N, C-O, and C-S bonds is the Ullmann condensation. This reaction is particularly useful for coupling with a variety of nucleophiles, including amines, phenols, and thiols. nih.gov

A summary of potential reactions for heteroatom introduction is presented in Table 2.

| Heteroatom | Reaction | Reagents | Catalyst System (Typical) | Potential Product |

| Nitrogen | Buchwald-Hartwig | R₂NH, Base | Pd₂(dba)₃, Ligand (e.g., BINAP) | 5-(Dialkylamino)-isochromane-1,3-dione |

| Oxygen | Ullmann-type | R-OH, Base | CuI, Ligand (e.g., phenanthroline) | 5-Aryloxy/Alkoxy-isochromane-1,3-dione |

| Sulfur | Ullmann-type | R-SH, Base | CuI, Ligand (e.g., neocuproine) | 5-(Arylthio/Alkylthio)-isochromane-1,3-dione |

Table 2: Potential Reactions for the Introduction of Heteroatom-Based Functionalities.

Regioselective Functionalization Strategies

The inherent structure of this compound offers a high degree of regioselectivity. Functionalization via the bromine atom is naturally directed to the C-5 position. However, the anhydride ring also presents reactive sites. Nucleophilic attack on the anhydride carbonyls can lead to ring-opening, providing a different avenue for derivatization. The regioselectivity of this ring-opening can be influenced by the nature of the nucleophile and the reaction conditions. For example, a bulky nucleophile might preferentially attack the less sterically hindered carbonyl group.

Stereoselective Derivatization Approaches

Synthesis of Complex Polycyclic and Spirocyclic Architectures Utilizing this compound as a Building Block

The isocoumarin (B1212949) framework, to which this compound is closely related, is a valuable precursor for the synthesis of complex polycyclic aromatic compounds. chim.it Reactions involving nucleophilic attack on the anhydride, followed by cyclization, can lead to the formation of new ring systems. For example, reaction with enolates or related carbon-centered nucleophiles can initiate a cascade of reactions to build multi-substituted polycyclic structures.

Furthermore, the isocoumarin scaffold can be utilized in the synthesis of spirocyclic compounds. tandfonline.comrsc.orgchimicatechnoacta.ru By designing appropriate reaction sequences, the anhydride ring can be opened and reclosed in a manner that generates a spiro center. The bromine at the C-5 position adds another layer of synthetic utility, allowing for the introduction of various functionalities either before or after the construction of the spirocyclic core.

Construction of Isocoumarin Derivatives

Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of biological activities. The synthesis of isocoumarin derivatives from this compound can be achieved through several synthetic strategies. These methods often involve the reaction of the anhydride with various nucleophiles, followed by cyclization.

One common approach is the reaction with active methylene (B1212753) compounds in the presence of a base. This reaction typically proceeds through the opening of the anhydride ring by the nucleophile, followed by an intramolecular condensation to form the isocoumarin ring system. The bromine substituent on the aromatic ring can be retained or further functionalized in subsequent steps, providing access to a diverse library of isocoumarin derivatives.

Recent advancements in synthetic methodology have also explored transition-metal-catalyzed reactions to construct the isocoumarin scaffold. nih.gov For instance, copper-catalyzed reactions of o-bromobenzamides with 1,3-diketones have been developed to synthesize 3-substituted isocoumarins. thieme-connect.de While not directly starting from this compound, these methods highlight the utility of related bromo-substituted precursors in isocoumarin synthesis. The isocoumarin core is a privileged structure found in many natural products with significant physiological properties. scispace.com

Table 1: Examples of Isocoumarin Derivatives Synthesized from Related Precursors

| Derivative | Reactants | Catalyst/Reagents | Reference |

|---|---|---|---|

| 3-Substituted Isocoumarins | o-Bromobenzamides, 1,3-Diketones | CuI, K₃PO₄ | thieme-connect.de |

| Various Isocoumarins | Enaminones, Iodonium ylides | [Cp*RhCl₂]₂, AgSbF₆, HOAc | nih.gov |

| 3-Methyl-1-oxo-1-H-2-benzopyran-4-carboxylic acid | Homophthalic anhydride, Acetyl chloride | Conc. H₂SO₄ | researchgate.net |

Formation of Isochromanone Scaffolds

Isochromanone scaffolds, also known as 3,4-dihydroisocoumarins, are closely related to isocoumarins and can be derived from this compound. nih.gov The formation of isochromanones typically involves the reduction of the corresponding isocoumarin or a direct reduction of the anhydride moiety.

Selective reduction of one of the carbonyl groups of the anhydride can lead to the formation of a lactol, which can then be further reduced to the isochromanone. Reagents such as sodium borohydride (B1222165) (NaBH₄) can be employed for this transformation, often with careful control of reaction conditions to achieve the desired selectivity. The resulting 5-bromoisochromanone can then be used as a building block for further synthetic elaborations.

The isochromanone core is a key structural feature in a number of biologically active natural products. The ability to synthesize these scaffolds from readily available starting materials like this compound is therefore of significant interest to synthetic and medicinal chemists.

Synthesis of Fused Heterocyclic Systems (e.g., Benzimidazo[2,1-a]isoquinolines)

The this compound scaffold can be utilized in the synthesis of more complex, fused heterocyclic systems. A notable example is the construction of the benzimidazo[2,1-a]isoquinoline (B1203507) ring system. rsc.org This tetracyclic framework is present in various natural products and synthetic compounds with a range of biological activities. mdpi.com

The synthesis of benzimidazo[2,1-a]isoquinolines from isocoumarin derivatives, which can be prepared from this compound, has been reported. researchgate.net For instance, the reaction of an isocoumarin derivative with ortho-phenylenediamines can lead to the formation of the benzimidazole (B57391) ring fused to the isoquinoline (B145761) core. researchgate.netnih.gov This transformation often proceeds through an initial nucleophilic attack of the diamine on the lactone carbonyl, followed by cyclization and dehydration to form the fused heterocyclic system. The bromine atom can serve as a handle for further cross-coupling reactions to introduce additional diversity.

The development of one-pot protocols for the synthesis of these complex heterocyclic systems is an area of active research, aiming to improve efficiency and atom economy. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isocoumarin |

| Isochromanone |

| Benzimidazo[2,1-a]isoquinoline |

| 3,4-Dihydroisocoumarin |

| o-Bromobenzamide |

| 1,3-Diketone |

| Enaminone |

| Iodonium ylide |

| 3-Methyl-1-oxo-1-H-2-benzopyran-4-carboxylic acid |

| Homophthalic anhydride |

| Acetyl chloride |

| 5-Bromoisochromanone |

| Lactol |

Spectroscopic and Computational Analysis for Structural and Electronic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. researchgate.net

¹H NMR and ¹³C NMR for Structural Assignment

A ¹H NMR spectrum of 5-Bromoisochromane-1,3-dione would be expected to show signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring would likely appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm) due to the influence of the bromine atom and the fused ring system. The methylene (B1212753) (-CH₂-) protons would be expected to produce a singlet or a pair of doublets further upfield.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. libretexts.org For this compound, nine distinct carbon signals would be anticipated. The carbonyl carbons of the dione (B5365651) functionality would resonate at the lowest field (typically 160-180 ppm). The aromatic carbons would appear in the approximate range of 110-140 ppm, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The aliphatic methylene carbon would be observed at the highest field.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to one another in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. chemscene.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbons and the aromatic carbons at the ring junctions. chemscene.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be valuable in confirming the stereochemical arrangement of the molecule, although for a relatively rigid structure like this compound, its primary utility might be in confirming through-space interactions between specific protons.

Advanced NMR Experiments for Stereochemical Elucidation

As this compound does not possess any stereocenters, advanced NMR experiments specifically for stereochemical elucidation, such as those used for determining enantiomeric excess or relative stereochemistry in more complex molecules, would not be necessary for its basic structural characterization.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable clues about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₉H₅BrO₃, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

The fragmentation of this compound in the mass spectrometer would likely involve the loss of small, stable neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂), which is characteristic of dione structures. The cleavage of the C-Br bond would also be an anticipated fragmentation pathway.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. chemicalbook.com

An IR spectrum of this compound would be expected to show strong absorption bands characteristic of the anhydride (B1165640) functionality. Specifically, two strong carbonyl (C=O) stretching bands would be anticipated in the region of 1750-1850 cm⁻¹, which is typical for a cyclic anhydride. Weaker absorptions corresponding to aromatic C-H and C=C stretching, as well as C-O stretching, would also be present.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the vibrations of the aromatic ring system and could also provide information on the C-Br bond, which is often weak in IR spectra.

X-ray Crystallography for Solid-State Structure Determination

For compounds related to this compound, such as other isochroman-1-one (B1199216) derivatives, single-crystal X-ray diffraction has been instrumental. Studies on various substituted isochroman-1-ones have revealed that these molecules can adopt distinct conformations in the solid state. researchgate.net For instance, analysis has shown that the heterocyclic ring in some isochroman-1-ones adopts a twisted conformation. researchgate.net The technique also elucidates intermolecular interactions, such as C—H⋯π contacts and π–π stacking, which stabilize the crystal packing. researchgate.net In some cases, different polymorphs with unique crystal forms have been identified by performing crystallization at different temperatures. researchgate.net Given its rigid bicyclic structure, X-ray crystallography of this compound would be expected to provide definitive information on the planarity of its ring system and the precise orientation of the bromine and carbonyl groups.

The insights gained from X-ray crystallography are not limited to static structures; they are fundamental for understanding reaction mechanisms and for designing new molecules with specific properties, a process crucial in drug development. mdpi.com

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into molecular structure, stability, and reactivity. Quantum mechanical methods are particularly valuable for studying systems where specific data is scarce.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is effective for predicting molecular structures, vibrational frequencies, and reaction pathways. researchgate.net Studies on analogous compounds, such as phthalic anhydride and other isochroman-1,3-dione derivatives, demonstrate the utility of DFT in this context.

For example, a computational study on (Z)-4-(hydroxypropyl) isochroman-1,3-dione (PIC) utilized DFT methods to probe its conformations and tautomerization pathways. researchgate.net The calculations successfully identified the minimum energy tautomer and located the transition states involved in the proton transfer process. researchgate.net The computed vibrational frequencies, such as the strong C=O stretching vibration, showed good agreement with experimental FT-IR spectra, validating the computational model. researchgate.net

Similarly, DFT calculations have been applied to phthalic anhydride to optimize its molecular structure and calculate its normal modes of vibration. researchgate.net Such studies often employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net DFT has also been used to explore the reaction mechanisms involving phthalimide (B116566) derivatives, revealing the energetics of different reaction pathways, such as C-H activation. rsc.org These examples show that DFT would be a powerful tool to predict the geometric parameters, vibrational spectra, and frontier molecular orbitals (HOMO-LUMO) of this compound, thereby characterizing its electronic structure and predicting its reactivity.

Table 1: Representative DFT Calculation Parameters for a Related Compound (Phthalic Anhydride) Note: This table presents typical parameters and findings from DFT studies on a structurally similar compound, phthalic anhydride, to illustrate the type of data generated.

| Computational Parameter | Typical Value / Finding | Significance |

|---|---|---|

| DFT Functional | B3LYP, M062X | Approximation used to describe electron exchange and correlation. |

| Basis Set | 6-311++G(d,p), cc-pVTZ | Mathematical functions used to represent the electronic wavefunctions. |

| Optimized Geometry | Planar C2v symmetry | Predicts the most stable 3D arrangement of atoms. |

| HOMO-LUMO Gap | ~6-7 eV | Indicates electronic excitability and chemical reactivity. |

| Calculated Vibrational Frequencies (C=O stretch) | ~1750-1850 cm-1 | Correlates with experimental IR spectra for structural confirmation. researchgate.net |

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent effects, and the dynamics of molecular interactions over time.

While specific MD simulations for this compound are not readily found, the technique is broadly applied to study aromatic compounds. rsc.org For instance, MD simulations have been used to investigate the adsorption of simple aromatic molecules onto surfaces like carbon nanotubes, revealing details about interaction energies and the orientation of the adsorbed molecules. rsc.org For a molecule like this compound, MD simulations could be employed to understand its behavior in different solvent environments, to study its interaction with biological macromolecules, or to explore its aggregation properties. These simulations can be particularly useful in contexts like drug delivery system design or for understanding interactions in complex chemical mixtures. acs.orgchemrxiv.org

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. This is typically achieved by systematically exploring the potential energy surface of the molecule through computational energy minimization techniques.

For the isochroman-1,3-dione framework, computational studies have successfully mapped out conformational landscapes. Research on (Z)-4-(hydroxypropyl) isochroman-1,3-dione, for example, thoroughly investigated the interconnectivity between all its possible conformations. researchgate.net By using DFT and other ab-initio methods, researchers identified the global minimum energy structure and other low-energy conformers, finding them to be separated by just a few kcal/mol. researchgate.net Such analyses are crucial because the biological activity and chemical reactivity of a molecule can be highly dependent on its preferred conformation. For this compound, a similar analysis would clarify the planarity of the fused ring system and the rotational barriers of any flexible parts, providing a foundational understanding of its structural preferences.

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example.

DFT calculations can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy, often with errors of 0.2–0.4 ppm for ¹H shifts. nih.gov More recently, machine learning (ML) models trained on large datasets of experimental NMR spectra have emerged, showing even greater predictive power, with mean absolute errors (MAEs) for ¹H shifts falling below 0.10 ppm in some cases. nih.gov These methods account for the subtle electronic effects of different functional groups and the three-dimensional structure of the molecule. libretexts.org For this compound, predicting the NMR spectrum would be a critical step in confirming its synthesis and structure. The expected chemical shifts would be influenced by the aromatic ring, the electron-withdrawing anhydride group, and the bromine substituent.

Table 2: General Accuracy of NMR Chemical Shift Prediction Methods Note: This table provides a general comparison of common methods for predicting NMR chemical shifts.

| Prediction Method | Typical Mean Absolute Error (¹H NMR) | Basis of Prediction |

|---|---|---|

| Empirical/Additive Models | 0.2 - 0.3 ppm | Based on adding established increments for different functional groups. organicchemistrydata.org |

| Density Functional Theory (DFT) | 0.2 - 0.4 ppm | Quantum mechanical calculation of nuclear shielding tensors. nih.gov |

| Machine Learning (GNN) | < 0.2 ppm | Deep learning models trained on vast experimental spectral databases. nih.gov |

Applications of 5 Bromoisochromane 1,3 Dione As a Versatile Synthetic Intermediate

Role in the Synthesis of Pharmaceutically Relevant Scaffolds

The isochromane skeleton and its derivatives are core components of many biologically active natural products and synthetic pharmaceuticals. The strategic placement of a bromine atom on the aromatic ring of 5-Bromoisochromane-1,3-dione provides a handle for further functionalization, making it a potentially key precursor for a range of pharmacologically important scaffolds.

Precursor to Isocoumarin-Based Pharmacophores

Isocoumarins are a class of lactones that form the structural core of numerous natural products with a wide array of biological activities. The synthesis of 3-substituted isocoumarins is of particular interest to medicinal chemists. While direct studies employing this compound are not extensively documented, its chemical nature as a homophthalic anhydride (B1165640) suggests a straightforward pathway to isocoumarin (B1212949) derivatives.

The anhydride ring of this compound is susceptible to nucleophilic attack. Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, would be expected to initially open the anhydride ring, forming a keto-acid intermediate. Subsequent intramolecular condensation would then lead to the formation of a 3-substituted isocoumarin. The bromine atom at the 5-position would remain intact during this process, offering a site for further modification through cross-coupling reactions to introduce additional diversity to the pharmacophore.

| Reagent Type | Intermediate | Potential Product |

| Grignard Reagent (R-MgX) | 2-(2-oxo-2-R-ethyl)-5-bromobenzoic acid | 3-R-5-bromoisocoumarin |

| Organolithium (R-Li) | 2-(2-oxo-2-R-ethyl)-5-bromobenzoic acid | 3-R-5-bromoisocoumarin |

Table 1: Potential Reactions of this compound to Form Isocoumarin Scaffolds

Building Block for Bridged Polycyclic Lactones

Bridged polycyclic lactones are complex three-dimensional structures found in a number of biologically active natural products. The synthesis of these intricate molecules often poses a significant challenge. Although no direct examples of the use of this compound in the synthesis of bridged polycyclic lactones have been reported, its dienophilic character in Diels-Alder reactions presents a plausible strategy.

The isochromane-1,3-dione moiety contains a double bond that can potentially act as a dienophile in [4+2] cycloaddition reactions with a suitable diene. libretexts.orgyoutube.comyoutube.com Such a reaction would lead to the formation of a bridged bicyclic system containing the lactone functionality. The bromine substituent could influence the stereoselectivity of the cycloaddition and serve as a handle for subsequent transformations to elaborate the bridged scaffold. The feasibility of this approach would depend on the reactivity of the dienophile and the specific reaction conditions employed.

Contributions to Materials Science and Polymer Chemistry

The development of novel polymers with tailored properties is a cornerstone of materials science. Anhydride-containing monomers are widely used in the synthesis of high-performance polymers such as polyimides and polyesters. While the application of this compound in this field is not yet established in the literature, its structure suggests it could be a valuable monomer.

Polycondensation of this compound with aromatic diamines would be expected to yield poly(amic acid)s, which upon thermal or chemical imidization, would form polyimides. core.ac.ukresearchgate.netvt.eduresearchgate.net The presence of the bromo-substituent could enhance the flame-retardant properties of the resulting polymer and provide a site for post-polymerization modification to fine-tune the material's characteristics. Similarly, reaction with diols could produce polyesters with the isochromane unit incorporated into the polymer backbone.

| Polymer Type | Co-monomer | Potential Polymer Properties |

| Polyimide | Aromatic Diamine | Enhanced thermal stability, flame retardancy, post-polymerization functionalization |

| Polyester | Diol | Modified thermal and mechanical properties, potential for further functionalization |

Table 2: Potential Polymerization Reactions Involving this compound

Development of Novel Organic Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing the field of organic synthesis. While there are no reports of this compound being used directly as a reagent or catalyst, its functional groups suggest potential for such applications. The anhydride moiety could be utilized in acylation reactions, potentially with unique selectivity due to the influence of the fused ring system.

Furthermore, the bromine atom could be a precursor to an organometallic species, such as an organolithium or Grignard reagent, which could then be used in a variety of transformations. The combination of the anhydride and the potential for organometallic functionality within the same molecule could lead to the development of novel bifunctional reagents. Additionally, the isochromane-1,3-dione scaffold could serve as a ligand for metal-based catalysts, with the bromo-substituent allowing for covalent attachment to a solid support. nih.gov

Application in Heterocycle Synthesis Beyond Isochromane Derivatives

The reactivity of the 1,3-dicarbonyl system within this compound opens the door to the synthesis of a variety of heterocyclic systems beyond isochroman (B46142) derivatives. Condensation reactions with binucleophiles are a common strategy for the construction of new heterocyclic rings.

For instance, reaction with hydrazine (B178648) derivatives could lead to the formation of pyridazine (B1198779) or phthalazinone structures. nih.govnih.govgla.ac.ukresearchgate.net The initial nucleophilic attack of hydrazine at one of the carbonyl groups, followed by intramolecular cyclization and dehydration, would result in the formation of a new six-membered nitrogen-containing ring. Similarly, reactions with other binucleophiles, such as hydroxylamine (B1172632) or ureas, could provide access to a diverse range of heterocyclic scaffolds, all bearing the 5-bromo substituent for further synthetic elaboration.

| Binucleophile | Potential Heterocyclic Product |

| Hydrazine (H₂N-NH₂) | 6-Bromo-2,3-dihydrophthalazine-1,4-dione |

| Substituted Hydrazines (R-NH-NH₂) | 2-R-6-Bromo-2,3-dihydrophthalazine-1,4-dione |

| Hydroxylamine (H₂N-OH) | 6-Bromo-2-hydroxy-2,3-dihydroisoquinoline-1,3-dione |

Table 3: Potential Synthesis of Other Heterocycles from this compound

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of cyclic anhydrides often involves dehydrating agents or harsh reaction conditions that are neither environmentally friendly nor atom-efficient. researchgate.net Future research will likely prioritize the development of greener synthetic pathways to 5-Bromoisochromane-1,3-dione, starting from its corresponding dicarboxylic acid, 2-carboxy-3-bromophenylacetic acid.

| Green Synthesis Approach | Catalyst/Reagent | Key Advantages | Potential Application to this compound |

| Heterogeneous Catalysis | Niobic acid (Nb₂O₅∙nH₂O) | Reusable catalyst, direct dehydration. researchgate.net | Direct cyclization of 2-carboxy-3-bromophenylacetic acid. |

| Lewis Acid Catalysis | MgCl₂ / Dialkyl dicarbonates | Mild conditions, high yield and selectivity. researchgate.netresearchgate.net | Efficient synthesis under non-harsh conditions. |

| C-H Carbonylation | Palladium(II) catalyst / Mo(CO)₆ | High atom economy, access from simple acids. nih.gov | Novel synthetic route from a suitable aliphatic acid precursor. |

Exploration of Novel Reactivity Patterns and Transformations

The core reactivity of this compound is dictated by its cyclic anhydride (B1165640) functionality, which is susceptible to nucleophilic acyl substitution. libretexts.org Standard transformations include hydrolysis back to the dicarboxylic acid, and reactions with alcohols or amines to form esters and amides, respectively. libretexts.org

Future work should aim to uncover more novel reactivity. The interplay between the anhydride and the bromo-substituted aromatic ring could lead to unique transformations. For instance, the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents. Performing these coupling reactions on the intact anhydride could generate a library of novel 5-substituted isochromane-1,3-diones. Conversely, the anhydride can be opened, and subsequent reactions could involve the bromine atom to construct complex fused heterocyclic systems. Investigations into domino or multicomponent reactions starting from this compound could also yield significant results, as seen with the related compound indane-1,3-dione, which is a versatile precursor for fused and spiro scaffolds. bohrium.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and the potential for straightforward scalability. youtube.com The synthesis of this compound and its subsequent transformations are prime candidates for adaptation to flow-based systems.

A continuous flow reactor could enable precise control over reaction parameters such as temperature, pressure, and residence time, which is the time reactants spend in the reactor. youtube.comyoutube.com This level of control can lead to higher yields, improved selectivity, and the safe handling of reactive intermediates. youtube.com For example, the cyclization to form the anhydride or its reaction with a nucleophile could be optimized rapidly in a flow setup. Automated synthesis platforms, integrated with flow reactors, could then be used to systematically explore a wide range of reaction conditions or to generate a library of derivatives by introducing various nucleophiles or coupling partners in a sequential, programmed manner.

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry provides powerful tools for predicting the properties of molecules and for guiding synthetic efforts. Future research on this compound would benefit immensely from the application of computational design. Methods such as Density Functional Theory (DFT) can be used to model the electronic structure and reactivity of the molecule, helping to predict which sites are most susceptible to nucleophilic or electrophilic attack.

Molecular docking studies, a common tool in medicinal chemistry, could be used to design derivatives with specific biological activities. nih.govnih.gov For example, by modeling the interactions of virtual derivatives within the active site of a target enzyme, researchers can prioritize the synthesis of compounds that are most likely to be effective inhibitors. nih.gov This approach has been successfully applied to other dione-containing scaffolds like isoindoline-1,3-diones to identify potential cyclooxygenase (COX) inhibitors. nih.govnih.gov Similar in silico screening could be applied to derivatives of this compound to explore potential applications in medicinal chemistry or materials science, tuning properties like lipophilicity and electronic characteristics. chemscene.com

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reactivity analysis | Prediction of reactive sites and reaction mechanisms. |

| Molecular Docking | Virtual screening | Identification of derivatives with potential biological activity. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Property prediction | Correlation of structural features with physicochemical or biological properties. |

Expanding the Scope of Applications in Complex Molecular Architecture

The ultimate goal of studying a building block like this compound is to use it in the synthesis of valuable, complex molecules. Its structure is analogous to other important synthetic intermediates, such as phthalic anhydride and indane-1,3-dione, which are widely used to construct pharmaceuticals, functional materials, and natural products. bohrium.commdpi.comnih.gov

Future research should focus on demonstrating the utility of this compound as a versatile precursor. Its anhydride ring can be opened to create linear systems bearing both a carboxylic acid and a benzyl (B1604629) halide (after reduction of the other acid), which are themselves powerful synthetic intermediates. The existing bromine atom and the latent reactivity of the anhydride make it an ideal starting point for synthesizing complex polycyclic and heterocyclic systems, including indenoisoquinolines and other fused scaffolds that are of interest in medicinal chemistry. bohrium.com The development of novel multicomponent reactions involving this compound could provide rapid access to molecular complexity from simple and readily available starting materials. bohrium.com

Q & A

Basic: What are the optimized synthetic routes for 5-Bromoisochromane-1,3-dione, and how can purity be validated?

Methodological Answer:

A regioselective bromination method involves reacting (±)-isochromane derivatives with bromine (Br₂) in acetic acid (AcOH) at 0°C for 5 hours. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (EtOAc/hexanes, 1:19) to achieve a 76% yield of 5-bromoisochromane derivatives. Purity validation employs high-resolution mass spectrometry (HRMS), NMR (¹H/¹³C), and IR spectroscopy to confirm structural integrity and absence of regioisomeric impurities .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) identifies protons at δ 1.24–6.79 ppm, while ¹³C NMR (100 MHz) resolves carbons at δ 19.3–153.5 ppm, confirming substituent positions.

- IR Spectroscopy : Peaks at 1230 cm⁻¹ (C-Br stretch) and 1578 cm⁻¹ (C=O) validate functional groups.

- HRMS : Matches theoretical [M+H]+ values (e.g., 301.0434 for C₁₃H₁₇O₃Br) to confirm molecular weight .

Advanced: How does bromine substitution at the 5-position influence the reactivity of isochromane-1,3-dione in subsequent reactions?

Methodological Answer:

The electron-withdrawing bromine atom at C5 increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks. For example, in organocatalytic Diels-Alder reactions, brominated derivatives enhance regioselectivity by stabilizing transition states through halogen bonding. Experimental validation involves comparing reaction rates and stereochemical outcomes (e.g., enantiomeric excess via HPLC) between brominated and non-brominated analogs .

Advanced: What computational strategies predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. These predict sites for electrophilic/nucleophilic reactivity and guide synthetic modifications. Validation involves correlating computational data with experimental results, such as reaction yields or spectroscopic shifts in substituted derivatives .

Advanced: How is this compound applied in enzyme inhibition studies?

Methodological Answer:

The compound serves as a scaffold in designing enzyme inhibitors (e.g., cholinesterase or topoisomerase II). Methodology includes:

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes.

- Kinetic Assays : Measuring IC₅₀ values via fluorometric or colorimetric assays (e.g., Ellman’s method for cholinesterase inhibition).

- Structural Modifications : Introducing substituents (e.g., thiadiazole groups) to enhance binding interactions, validated by X-ray crystallography or NMR-based binding studies .

Advanced: How to resolve contradictions in spectral data for brominated isochromane derivatives?

Methodological Answer:

Discrepancies in NMR or IR data may arise from regioisomeric impurities or solvent effects. Resolution strategies:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish isomers.

- Chromatographic Purity Checks : Use HPLC with a chiral column to separate enantiomers.

- Control Experiments : Repeat synthesis under inert conditions (e.g., N₂ atmosphere) to rule out oxidation artifacts .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to bromine’s volatility.